N-Chloromethylformanilide
Description
N-Chloromethylformanilide (hypothetical structure: C₈H₈ClNO) is an N-substituted derivative of formanilide (N-phenylformamide), where a chloromethyl (-CH₂Cl) group replaces the hydrogen atom on the nitrogen.
Properties
Molecular Formula |
C8H8ClNO |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
N-(chloromethyl)-N-phenylformamide |
InChI |
InChI=1S/C8H8ClNO/c9-6-10(7-11)8-4-2-1-3-5-8/h1-5,7H,6H2 |
InChI Key |
KRWUPLBPKJZCAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CCl)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Functional Groups : Amides (formanilides) are less reactive than imidates or imides due to resonance stabilization. The imidate in Ethyl N-Phenylformimidate is highly electrophilic, enabling nucleophilic additions .
Physicochemical Properties
While exact data for this compound is unavailable, trends from analogous compounds suggest:
- Solubility: Chlorine’s electronegativity may reduce solubility in non-polar solvents compared to alkyl-substituted formanilides.
- Melting/Boiling Points : Higher than N-methyl or N-ethyl derivatives due to polar interactions but lower than 3-chloro-N-phenyl-phthalimide (which has a rigid aromatic backbone) .
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